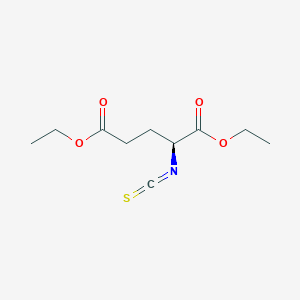
Diethyl l-2-isothiocyanatoglutarate
Overview
Description
Diethyl L-2-isothiocyanatoglutarate (DIITG) is an organic compound with a molecular formula of C7H11NOS2. It is an isothiocyanate derivative of glutaric acid, an important intermediate in the synthesis of many other compounds. DIITG has a variety of applications in the fields of pharmaceuticals, biochemistry and biotechnology. It is also used as a reagent in the synthesis of other compounds.
Scientific Research Applications
Antimalarial Activity
Diethyl l-2-isothiocyanatoglutarate exhibits antimalarial activity. It was found to induce toxicity in the malarial parasite Plasmodium falciparum in infected human red blood cells. This effect is attributed to the inhibition of glyoxalase I by its de-esterified metabolite, leading to the accumulation of the cytotoxic substrate methylglyoxal (Thornalley, Strath, & Wilson, 1994).
Study of Superoxide and Nitric Oxide
Diethyl dithiocarbamate (DDC), related to this compound, has been used to study superoxide and nitric oxide. It decomposes S-nitrosothiols, leading to the formation of various products and the production of nitric oxide and superoxide (Arnelle, Day, & Stamler, 1997).
Inhibition of Glyoxalase in Leukemia Cells
Diethyl esters of glyoxalase inhibitors, related to this compound, were found to induce growth arrest and toxicity in human leukemia 60 cells. This suggests their potential use in studying the cytotoxicity of glutathione S-conjugates and for developing anti-tumor agents (Lo & Thornalley, 1992).
Synthesis of Heterocyclic Systems
Diethyl 2-isothiocyanato-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3,6 dicarboxylate, closely related to this compound, is used as a starting material for synthesizing novel heterocyclic systems. These compounds are of interest in the field of organic chemistry and pharmaceutical research (Ahmed, 2002).
Potential Anticancer Activity
Organic isothiocyanates, similar to this compound, have demonstrated anticarcinogenic activities. They have been found to block tumor production in rodents induced by various carcinogens and are thought to work by suppressing carcinogen activation and inducing Phase 2 enzymes (Zhang & Talalay, 1994).
Safety and Hazards
Properties
IUPAC Name |
diethyl (2S)-2-isothiocyanatopentanedioate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO4S/c1-3-14-9(12)6-5-8(11-7-16)10(13)15-4-2/h8H,3-6H2,1-2H3/t8-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEIMBFWLTYKYLU-QMMMGPOBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(C(=O)OCC)N=C=S | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)CC[C@@H](C(=O)OCC)N=C=S | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(4-Bromophenyl)sulfonyl]piperidin-4-amine](/img/structure/B3034331.png)
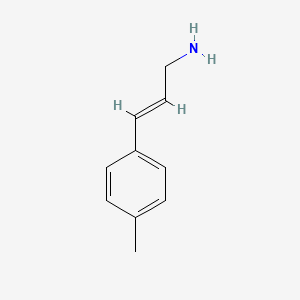
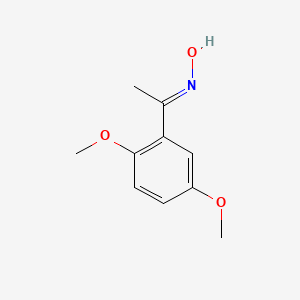

![2-Chloro-4-[methyl(methylsulfonyl)amino]benzoic acid](/img/structure/B3034336.png)
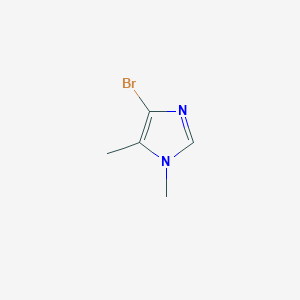
![{[1-(2,4-Dichlorobenzoyl)piperidin-4-yl]methyl}amine hydrochloride](/img/structure/B3034338.png)
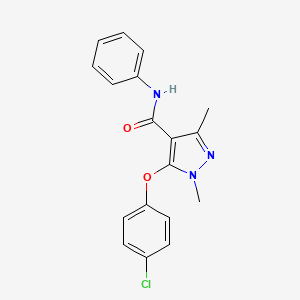
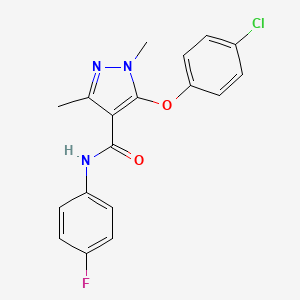
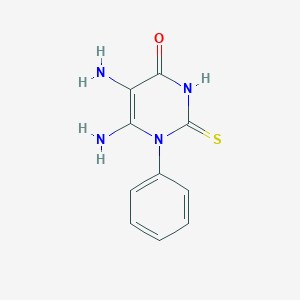

![3,3-Dimethyl-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine](/img/structure/B3034345.png)
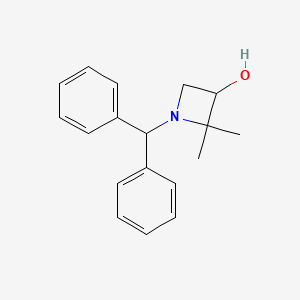
methanone](/img/structure/B3034348.png)
